capryloyl-CoA

Enzyme Kinetics Beta-Oxidation MCAD Deficiency

Acyl-CoA species are not functionally equivalent; chain length dictates enzyme kinetics. Capryloyl-CoA (C8:0-CoA) is the uniquely specific substrate for medium-chain acyl-CoA dehydrogenase (MCAD) and carnitine O-octanoyltransferase (CrOT). Using C16 or C4 analogs yields non-linear kinetic shifts and fails to recapitulate physiological conditions. This compound is essential for MCAD deficiency modeling and Complex III dysfunction studies. - 40-fold higher MCAD affinity (Km 0.4 µM) vs. palmitoyl-CoA. - 4.6-fold lower Km for CrOT vs. palmitoyl-CoA, ensuring maximal assay sensitivity. - ≥95% purity, single-species reagent; supplied lyophilized. Global shipping with dry ice.

Molecular Formula C29H50N7O17P3S
Molecular Weight 893.7 g/mol
CAS No. 1264-52-4
Cat. No. B072004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecapryloyl-CoA
CAS1264-52-4
Synonymscoenzyme A, octanoyl-
octanoyl-CoA
octanoyl-coenzyme A
Molecular FormulaC29H50N7O17P3S
Molecular Weight893.7 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
InChIInChI=1S/C29H50N7O17P3S/c1-4-5-6-7-8-9-20(38)57-13-12-31-19(37)10-11-32-27(41)24(40)29(2,3)15-50-56(47,48)53-55(45,46)49-14-18-23(52-54(42,43)44)22(39)28(51-18)36-17-35-21-25(30)33-16-34-26(21)36/h16-18,22-24,28,39-40H,4-15H2,1-3H3,(H,31,37)(H,32,41)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44)
InChIKeyKQMZYOXOBSXMII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Capryloyl-CoA Product Profile


Capryloyl-CoA (also known as octanoyl-CoA, C8:0-CoA) is a medium-chain fatty acyl-CoA thioester that serves as the canonical substrate for key enzymes in fatty acid metabolism, including medium-chain acyl-CoA dehydrogenase (MCAD) and carnitine O-octanoyltransferase (CrOT) [1]. It is the product of the peroxisomal β-oxidation of longer-chain fatty acids and an obligate intermediate in mitochondrial energy production [2]. This compound is a well-defined, single-species reagent, distinguished from ambiguous 'acyl-CoA mixtures' or alternative chain-length substrates [3].

MCAD kinetic & variant studies
Carnitine octanoyltransferase assays
Mitochondrial Complex III toxicity models
FabH2 substrate specificity screening

Why Acyl-CoA Substrates Are Not Interchangeable


Acyl-CoA species are not functionally equivalent reagents; their distinct carbon chain lengths dictate differential recognition and kinetic handling by specific enzymes [1]. Substituting capryloyl-CoA (C8) with a longer-chain (e.g., palmitoyl-CoA, C16) or shorter-chain (e.g., butyryl-CoA, C4) analog will not recapitulate the same experimental outcomes in assays involving medium-chain specific enzymes like MCAD, CrOT, or in metabolic flux analyses [2]. Direct empirical evidence demonstrates that changes in acyl chain length produce profound, non-linear shifts in Michaelis-Menten kinetics (Km, kcat), substrate specificity, and even off-target inhibitory effects on mitochondrial complexes [3].

Chain-length mismatch Longer (C16) or shorter (C4) acyl-CoA analogs shift enzyme kinetics and may fail to saturate MCAD or CrOT under comparable conditions.
Mechanism-specific effects Only C8-CoA has been reported to noncompetitively inhibit Complex III; other acyl-CoAs do not replicate this inhibitory profile.
Substrate specificity divergence Enzymes such as FabH2 exhibit peak activity at C8; analogs (C6, C10) yield substantially lower reactivity.

Quantitative Differentiation from Primary Analogs


MCAD Substrate Affinity

Capryloyl-CoA (C8) exhibits a substantially higher affinity for wild-type human medium-chain acyl-CoA dehydrogenase (MCAD) compared to longer-chain substrates. The Michaelis constant (Km) for octanoyl-CoA is 0.4 µM, demonstrating a 40-fold tighter binding than the 16 µM Km observed for the long-chain palmitoyl-CoA (C16) [1]. This high affinity translates to maximal catalytic efficiency (Vmax/Km) for MCAD precisely at the C8 chain length, a peak that is not matched by C10, C12, or C14 substrates [2].

MCAD Substrate Affinity
Head-to-head
Km 0.4 µM (C8) vs. 16 µM (C16) – 40-fold higher affinity
Supports C8-specific MCAD variant kinetic studies
Wild-type human MCAD; 0–20 µM substrate range
Enzyme Kinetics Beta-Oxidation MCAD Deficiency

Carnitine O-Octanoyltransferase Substrate Preference

Carnitine O-octanoyltransferase (CrOT) demonstrates a marked kinetic preference for capryloyl-CoA over both shorter and longer acyl-CoA species. The Km for octanoyl-CoA is 15 µM, which is significantly lower than the 69 µM required for palmitoyl-CoA (C16) and the 155 µM required for acetyl-CoA (C2) [1]. Under Vmax conditions, the enzymatic activity with palmitoyl-CoA is only 26% of that observed with the optimal substrate octanoyl-CoA [1].

CrOT Substrate Preference
Head-to-head
Km = 15 µM for octanoyl-CoA
Enables peroxisomal export assay sensitivity
4.6-fold lower Km than palmitoyl-CoA (69 µM); mouse liver CrOT
Carnitine Shuttle Peroxisomal Metabolism Acylcarnitine Synthesis

Mitochondrial Complex III Inhibition

Capryloyl-CoA exhibits a unique and specific inhibitory effect on mitochondrial respiratory Complex III, a property not shared by other acyl-CoA species in the same study. Octanoyl-CoA noncompetitively inhibits Complex III with respect to reduced ubiquinone, whereas short-chain organic acids and other acylcarnitines did not produce this effect [1]. This specific inhibition is hypothesized to contribute to the pathophysiology of conditions like medium-chain acyl-CoA dehydrogenase (MCAD) deficiency and Reye syndrome, where intracellular octanoyl-CoA accumulates [1].

Complex III Inhibition
Class-level
Noncompetitive inhibition specific to C8-CoA
Supports Complex III toxicity model context
Not a general acyl-CoA property; isolated complexes
Mitochondrial Toxicity Respiratory Chain Pathophysiology

Bacterial FabH2 Specificity

The β-ketoacyl-acyl carrier protein synthase III from Vibrio cholerae (vcFabH2) displays a strong and unusual preference for medium-chain acyl-CoAs, particularly octanoyl-CoA (C8) [1]. This specificity is rare among bacteria, where FabH homologs typically prefer short-chain substrates like acetyl-CoA [1]. In comparative assays, decanoyl-CoA (C10) and hexanoyl-CoA (C6) exhibit only 60-70% of the reactivity seen with octanoyl-CoA, highlighting the unique fitness of the C8 chain length [1].

FabH2 Specificity
Head-to-head
100% relative activity; C10/C6 only 60–70%
Supports vcFabH2 inhibitor screening context
V. cholerae FabH2 isoform; C8 optimal chain length
Biofuel Production Metabolic Engineering Antibacterial Target

Citrate Synthase Inhibition Potency

The inhibitory potency of acyl-CoAs on brain mitochondrial citrate synthase (CS) is directly dependent on acyl chain length, with capryloyl-CoA (C8) exhibiting an intermediate effect that is distinct from both short-chain and long-chain analogs. The IC50 for octanoyl-CoA is 436 µM, which is substantially lower (more potent) than the 640 µM required for butyryl-CoA (C4), but higher (less potent) than the 340 µM observed for palmitoyl-CoA (C16) [1].

CS Inhibition Profile
Head-to-head
IC50 = 436 µM (C8); intermediate potency
Supports neurotoxicity endpoint interpretation
Between C4 (640 µM) and C16 (340 µM); rat brain mitochondria
Neurotoxicity TCA Cycle Metabolic Encephalopathy

Precision Research Applications


MCAD Deficiency Modeling

Capryloyl-CoA is the essential substrate for studying the biochemical basis of MCAD deficiency. As demonstrated by a 40-fold higher affinity (Km 0.4 µM) for wild-type MCAD compared to long-chain palmitoyl-CoA [1], this compound is the correct choice for characterizing the kinetic defects of clinically relevant ACADM mutations. Using alternative substrates would fail to reveal the true catalytic impairment of variant enzymes.

Peroxisomal Fatty Acid Metabolism & Carnitine Shuttle

For investigations into the export of fatty acids from peroxisomes, capryloyl-CoA is the uniquely preferred substrate for carnitine O-octanoyltransferase (CrOT). The 15 µM Km for octanoyl-CoA is 4.6-fold lower than that for palmitoyl-CoA, and under Vmax conditions, activity with palmitoyl-CoA is only 26% of that achieved with octanoyl-CoA [2]. This ensures maximal sensitivity and accurate kinetic readouts in assays of CrOT activity.

Mitochondrial Respiratory Chain Toxicity Screens

Capryloyl-CoA serves as a specific molecular probe for Complex III dysfunction. Its unique ability to noncompetitively inhibit mitochondrial Complex III, a property not observed with short-chain acyl-CoAs or acylcarnitines [3], makes it indispensable for in vitro models of the mitochondrial toxicity associated with Reye syndrome and other metabolic encephalopathies.

Metabolic Engineering for Biofuel & Antibacterial Discovery

In synthetic biology projects, capryloyl-CoA is the optimal substrate for characterizing the rare bacterial enzyme vcFabH2 from Vibrio cholerae. This enzyme shows 30-40% higher activity with C8-CoA compared to the C6 or C10 analogs [4], making accurate substrate selection critical for both biofuel pathway optimization and the high-throughput screening of novel vcFabH2-targeting antibiotics.

Application
Selection Property
Validation Focus
MCAD deficiency research
MCAD substrate affinity
Kinetic characterization of ACADM variants
Peroxisomal fatty acid export studies
CrOT substrate preference
Acylcarnitine synthesis pathway assays
Mitochondrial toxicity models
Complex III inhibition specificity
Respiratory chain dysfunction endpoints
FabH2 enzyme screening
Medium-chain acyl-CoA specificity
Inhibitor screening and metabolic flux analysis

Technical Documentation Hub

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38 linked technical documents
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